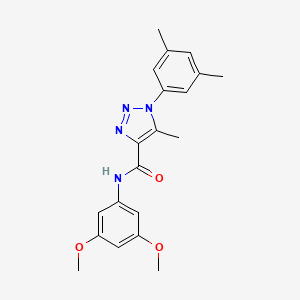![molecular formula C17H13FN2O2 B6518056 1-[(2-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904525-50-4](/img/structure/B6518056.png)
1-[(2-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione, abbreviated as FPTPTD, is an important organic compound with applications in both medicinal and industrial chemistry. FPTPTD is a heterocyclic compound, containing both a pyrazine ring and a phenyl ring, and is composed of five carbon atoms, four nitrogen atoms and two fluorine atoms.
Wissenschaftliche Forschungsanwendungen
FPTPTD has been used in a variety of scientific research applications. It has been used in the synthesis of several important organic compounds, such as 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-3-carboxylic acid, 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-2-carboxylic acid, and 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-2-carboxylic acid. It has also been used in the synthesis of several important pharmaceuticals, such as 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-2-carboxylic acid ethyl ester, 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-2-carboxylic acid butyl ester, and 2-fluoro-3-phenyl-1,2,3,4-tetrahydropyrazine-2-carboxylic acid propyl ester.
Wirkmechanismus
The mechanism of action of FPTPTD is not yet fully understood. However, it is believed that the pyrazine ring of FPTPTD is able to interact with various proteins and enzymes in the body, which makes it a potential target for drug design.
Biochemical and Physiological Effects
FPTPTD has been shown to have several biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle contraction. It has also been shown to act as an antagonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FPTPTD in laboratory experiments include its low cost, its ease of synthesis, and its ability to interact with various proteins and enzymes. The limitations of using FPTPTD in laboratory experiments include its low solubility in water and its potential to interact with other compounds in the environment.
Zukünftige Richtungen
Future research on FPTPTD could focus on further exploring its biochemical and physiological effects, as well as its potential applications in drug design. Additionally, further research could explore the structure-activity relationship of FPTPTD, as well as its potential to interact with other compounds in the environment. Finally, further research could explore the potential of FPTPTD to be used as a tool for diagnosing and treating various diseases.
Synthesemethoden
The synthesis of FPTPTD is a two-step process. In the first step, the pyrazine ring is formed by the condensation of two molecules of 4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione with one molecule of 2-fluorophenylacetic acid. In the second step, the phenyl ring is formed by the condensation of two molecules of pyrazine with one molecule of 2-fluorophenylacetic acid.
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-phenylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-15-9-5-4-6-13(15)12-19-10-11-20(17(22)16(19)21)14-7-2-1-3-8-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMBLTXFLROUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-chloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6518005.png)
![2-ethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518006.png)
![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide](/img/structure/B6518013.png)
![N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518021.png)
![3-cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide](/img/structure/B6518028.png)
![N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518031.png)
![2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518039.png)
![N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-N-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6518045.png)

![2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6518072.png)